Abl Tyrosine Kinase Inhibition: Benzylsulfanyl‑Thiadiazole Scaffold Engages the ATP‑Binding Pocket with Nanomolar Affinity
Although direct Ki data for the target compound itself have not been published, the benzylsulfanyl‑1,3,4‑thiadiazole scaffold on which it is built has been extensively characterized against Abl tyrosine kinase. N‑[5‑(benzylsulfanyl)‑1,3,4‑thiadiazol‑2‑yl]‑4‑chlorobenzamide, the closest pharmacophoric analog, displays a Ki of 70 nM against human Abl kinase [1]. This value places the scaffold within 5‑fold of imatinib (Ki = 13 nM) in the same assay [1]. The benzylsulfanyl group is essential for activity; its oxidation to benzylsulfonyl or replacement with methylthio abrogates inhibition [1]. The target compound replaces the 4‑chlorobenzamide moiety with naphthalene‑1‑carboxamide, a larger hydrophobic group that, by analogy with other kinase inhibitors, is expected to improve affinity for the hydrophobic pocket adjacent to the ATP‑binding site.
| Evidence Dimension | Abl kinase inhibition (Ki) |
|---|---|
| Target Compound Data | No direct Ki data; scaffold-validated pharmacophore |
| Comparator Or Baseline | N‑[5‑(benzylsulfanyl)‑1,3,4‑thiadiazol‑2‑yl]‑4‑chlorobenzamide: Ki = 70 nM; Imatinib: Ki = 13 nM [1] |
| Quantified Difference | Target compound scaffold within ~5.4× of imatinib; expected to be comparable or improved due to naphthalene hydrophobic contribution |
| Conditions | Cell-free Abl tyrosine kinase inhibition assay, Homo sapiens [1] |
Why This Matters
Procurement of the target compound provides access to a validated Abl‑kinase‑engaging scaffold with the potential for enhanced hydrophobic pocket occupancy compared to the already potent chlorobenzamide analog.
- [1] Radi, M., Crespan, E., Botta, G., et al. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorg. Med. Chem. Lett. 2008, 18, 1207‑1211. View Source
